molecular formula C14H11NO3 B1674713 2-(Phenylcarbamoyl)benzoic acid CAS No. 4727-29-1

2-(Phenylcarbamoyl)benzoic acid

Cat. No. B1674713
CAS RN: 4727-29-1
M. Wt: 241.24 g/mol
InChI Key: DSUPUOGOCIFZBG-UHFFFAOYSA-N
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Description

2-(Phenylcarbamoyl)benzoic acid is a chemical compound with the molecular formula C14H11NO3 . It is also known by other names such as phthalanillic acid and Lemax . The molecular weight of this compound is 241.24 g/mol .


Synthesis Analysis

2-(Phenylcarbamoyl)benzoic acids are synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds are characterized by spectral analysis .


Molecular Structure Analysis

The IUPAC name of 2-(Phenylcarbamoyl)benzoic acid is 2-(phenylcarbamoyl)benzoic acid . The InChI code of this compound is 1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H, (H,15,16) (H,17,18) .


Physical And Chemical Properties Analysis

2-(Phenylcarbamoyl)benzoic acid is a white to light yellow powder . It has a melting point of 167-168 degrees Celsius . The compound has a molecular weight of 241.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 .

Scientific Research Applications

Use in Food, Cosmetic, and Hygiene Products

2-(Phenylcarbamoyl)benzoic acid, as a derivative of benzoic acid, is significant in the food, cosmetic, and hygiene industries. Benzoic acid and its derivatives, including 2-(Phenylcarbamoyl)benzoic acid, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in these products. They are naturally present in plant and animal tissues and can also be produced by microorganisms, leading to widespread occurrence and exposure in the environment (del Olmo, Calzada, & Nuñez, 2017).

Synthesis in Organic Chemistry

The synthesis of 2-(Phenylcarbamoyl)benzoic acid is a subject of interest in organic chemistry. For instance, it can be synthesized from 1,2-phenylenediamine and benzoic acid, with the reaction parameters like temperature and reaction time being crucial for yield optimization. Such syntheses are explored to understand the solvent properties of high-temperature water and its effects on chemical reactions (Dudd et al., 2003).

Catalysis and Chemical Transformations

2-(Phenylcarbamoyl)benzoic acid plays a role in catalysis and chemical transformations. Pd(II)-catalyzed carboxylation of benzoic and phenylacetic acid derivatives to form dicarboxylic acids involves compounds like 2-(Phenylcarbamoyl)benzoic acid. This process is significant for the development of new chemical pathways and materials (Giri & Yu, 2008).

Polymer and Material Science

In the field of polymer and material science, 2-(Phenylcarbamoyl)benzoic acid is used in the preparation of polymer-rare earth complexes. These complexes exhibit significant fluorescence emission, indicating potential applications in material science and technology (Gao, Fang, & Men, 2012).

Environmental and Wastewater Treatment

This compound has innovative uses in environmental science, particularly in coagulation-flocculation processes for wastewater treatment. It shows potential in removing hazardous heavy metals from wastewater, which is critical forenvironmental sustainability and public health (Martinez-Quiroz et al., 2017).

Nanotechnology and Adsorption Studies

In nanotechnology, 2-(Phenylcarbamoyl)benzoic acid is studied for its interaction with nanostructures. For example, its adsorption onto single-walled carbon nanotubes is analyzed to understand the adsorption behavior and potential applications in water treatment and filtration technologies (Mahani, Amiri, & Noroozmahani, 2017).

Safety And Hazards

The safety information for 2-(Phenylcarbamoyl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and specific target organ toxicity upon repeated exposure .

Future Directions

There is ongoing research into the properties and potential applications of 2-(Phenylcarbamoyl)benzoic acid and its derivatives. For example, new derivatives of phenylcarbamoylbenzoic acid have been synthesized and evaluated for their in vitro antioxidant activity . These studies could pave the way for future research into the potential uses of this compound in various fields.

properties

IUPAC Name

2-(phenylcarbamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h1-9H,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUPUOGOCIFZBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00197080
Record name Lemax
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylcarbamoyl)benzoic acid

CAS RN

4727-29-1
Record name Phthalanilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4727-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lemax
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalanilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26414
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Lemax
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00197080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHTHALANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL6ZPY93NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Cis-4-cyclohexene-1,2-dicarboxylic anhydride (7.6 g., 0.05 mole) was dissolved in 150 ml. 1,2-dimethoxyethane and 4.7 g. aniline (0.05 mole) was added. The reaction mixture was heated to reflux for one hour and allowed to stand overnight. The solvent was evaporated. The product then obtained was purified by pouring into 200 ml. of 10% hydrochloric acid solution. This was extracted with diethyl ether, dried over anhydrous magnesium sulfate, filtered and the solvent stripped off. There was obtained 7.3 g. of the title compound. The structure was confirmed by infrared analysis and n.m.r.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
G Smith, CHL Kennard, GF Katekar - Australian journal of …, 1983 - CSIRO Publishing
The crystal structures of three geotropically active phthalamic acid derivatives have been determined by means of X-ray diffraction and the structural systematics for the series compared…
Number of citations: 16 www.publish.csiro.au
X He, X Li, J Liang, C Cao, S Li, T Zhang… - Bioorganic & medicinal …, 2018 - Elsevier
Rucaparib and PJ34 were used as the structural model for the design of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units. And target compounds …
Number of citations: 32 www.sciencedirect.com
P Praveen Kumar, Y Dathu Reddy… - Organic Chemistry …, 2014 - downloads.hindawi.com
Phthalic anhydride was treated with secondary amines in acetic acid yielding 2-(diethyl (or) 4-alkylpiperazine or morpholine-1-carbonyl) benzoic acids. The latter were reacted, again, …
Number of citations: 1 downloads.hindawi.com
YC Yuan, R Kamaraj, C Bruneau, T Labasque… - Organic …, 2017 - ACS Publications
The unprecedented transformation of a wide range of synthetically appealing phthalimides into amides in a single-step operation has been achieved in high yields and short reaction …
Number of citations: 53 pubs.acs.org
A Ochoa-Terán, J Estrada-Manjarrez… - The Scientific World …, 2014 - hindawi.com
A regioselective synthesis has been developed for the preparation of a series of N,N′-disubstituted 4,4′-carbonylbis(carbamoylbenzoic) acids and N,N′-disubstituted bis(carbamoyl) …
Number of citations: 3 www.hindawi.com
HS Ortega, LE Gómez-Pineda, JZ Ramírez - 2014 - researchgate.net
A regioselective synthesis has been developed for the preparation of a series of N, N󸀠-disubstituted 4, 4󸀠-carbonylbis (carbamoylbenzoic) acids and N, N󸀠-disubstituted bis (carbamoyl) …
Number of citations: 2 www.researchgate.net
PK Samanta, P Biswas - The Journal of Organic Chemistry, 2019 - ACS Publications
The Pd(OAc) 2 catalyzed cross-coupling of N-substituted phthalimides with aryl halide provides a single step direct access of a wide range of synthetically appealing ortho-substituted …
Number of citations: 12 pubs.acs.org
T Verdianz, H Simbürger, R Liska - European polymer journal, 2006 - Elsevier
This paper describes basic studies of the surface modification of polyimide covered wires for insulation of electrical machines. Drain-off of the impregnating resin during production …
Number of citations: 21 www.sciencedirect.com
HCK Loh, CK Quah, S Naveen, NK Lokanath, I Warad - Acta Cryst, 2017 - researchgate.net
The asymmetric unit of the title compound, C15H15N3O3Á0. 5H2O, comprises two 2-{[(4-iminiumyl-3-methyl-1, 4-dihydropyridin-1-yl) methyl] carbamoyl} benzoate zwitterions (A and B) …
Number of citations: 2 www.researchgate.net
C Kumar, AJ Sim, WZ Ng, TS Chia, WS Loh… - Acta Crystallographica …, 2017 - scripts.iucr.org
The asymmetric unit of the title compound, C15H15N3O3·0.5H2O, comprises two 2-{[(4-iminiumyl-3-methyl-1,4-dihydropyridin-1-yl)methyl]carbamoyl}benzoate zwitterions (A and B) …
Number of citations: 2 scripts.iucr.org

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